molecular formula C18H11BrF3NO4 B3616407 6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No. B3616407
M. Wt: 442.2 g/mol
InChI Key: ISJRTZKAYYIXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, also known as BMVC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure.

Mechanism of Action

6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various in vitro and in vivo models. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of novel therapeutic agents for various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on 6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. One potential area of research is the development of novel drug delivery systems to improve the bioavailability and therapeutic efficacy of this compound. Another area of research is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and anticancer agents. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the pharmacological effects of this compound.

Scientific Research Applications

6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3NO4/c1-26-14-8-10(19)6-9-7-11(17(25)27-15(9)14)16(24)23-13-5-3-2-4-12(13)18(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRTZKAYYIXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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